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Compound of Interest

Compound Name:
5-Azaspiro[2.4]heptane

hydrochloride

Cat. No.: B1376907 Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures

that confer improved physicochemical properties and biological activity is relentless. Spirocyclic

systems, characterized by two rings sharing a single atom, have emerged as privileged

scaffolds. Their inherent three-dimensionality provides a rigid and well-defined exit vector for

substituents, enabling precise exploration of chemical space and interaction with biological

targets. 5-Azaspiro[2.4]heptane, a compact framework fusing a cyclopropane and a pyrrolidine

ring, exemplifies this principle. As a key structural component in advanced therapeutics, such

as the Hepatitis C virus NS5A inhibitor Ledipasvir, its hydrochloride salt demands rigorous and

unambiguous structural characterization to ensure quality, safety, and efficacy in drug

development pipelines.[1]

This guide, prepared for researchers and drug development professionals, provides a

comprehensive overview of the essential analytical techniques for the complete structural

elucidation of 5-Azaspiro[2.4]heptane hydrochloride. It moves beyond mere data

presentation to explain the causality behind methodological choices, offering a framework for

robust and self-validating analytical protocols.

Foundational Physicochemical & Molecular Identity
The initial step in any rigorous analysis is the confirmation of the molecule's fundamental

properties. 5-Azaspiro[2.4]heptane hydrochloride is the salt form of the parent free base, 5-
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Azaspiro[2.4]heptane.[2][3] The hydrochloride form is typically a white to off-white solid, often

preferred in pharmaceutical development for its improved stability and solubility.[4]

Property Data Source(s)

IUPAC Name

5-

azaspiro[2.4]heptane;hydrochl

oride

[2]

CAS Number 3659-21-0 [5]

Molecular Formula C₆H₁₂ClN [2]

Molecular Weight 133.62 g/mol [2]

Canonical SMILES C1CC12CCNC2.Cl [2]

Parent Compound
5-Azaspiro[2.4]heptane (CAS:

185-50-2)
[3]

Appearance White to off-white solid [4]

The Synthetic Context: A Pathway to Understanding
Understanding the synthetic origin of a molecule is crucial for anticipating potential impurities,

side-products, and stereochemical outcomes. The synthesis of spirocyclic systems like 5-

azaspiro[2.4]heptane often involves multi-step sequences where stereocontrol is paramount.

One common strategy involves the cyclopropanation of a proline derivative, such as through a

Simmons-Smith or related reaction.[6] Enantioselective approaches, critical for producing

single-enantiomer drugs, may employ chiral catalysts during key steps like hydrogenation.[7][8]

A generalized workflow for the synthesis and isolation of such an intermediate provides context

for the subsequent analytical requirements.
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Caption: Generalized Synthetic Workflow.

This pathway underscores the need for analytical methods that can not only confirm the final

structure but also detect diastereomers, enantiomeric excess, and process-related impurities.
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Spectroscopic Characterization: A Multi-faceted
Approach
No single technique is sufficient for complete structural proof. An integrated spectroscopic

approach is essential, with each method providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic

molecules in solution.[9] For 5-Azaspiro[2.4]heptane hydrochloride, specific features are

expected due to its unique spirocyclic structure. The quaternary spiro-carbon and the presence

of a stereocenter (if derivatized) can lead to complex spectra, including diastereotopic protons,

which appear as distinct signals despite being on the same carbon atom.

Expected ¹H NMR (500 MHz, D₂O) Signals:

~3.0-3.8 ppm: A series of complex multiplets corresponding to the four protons of the

pyrrolidine ring adjacent to the nitrogen (C4 and C6). These protons are diastereotopic and

will show complex splitting patterns due to coupling with each other.

~2.0-2.5 ppm: A multiplet corresponding to the two protons on C7 of the pyrrolidine ring.

~0.5-1.5 ppm: A set of complex multiplets corresponding to the four protons of the

cyclopropane ring (C1 and C2). These protons are also diastereotopic and exhibit strong

geminal and cis/trans vicinal couplings.

Expected ¹³C NMR (125 MHz, D₂O) Signals:

~60-70 ppm: Quaternary spiro-carbon (C3).

~45-55 ppm: Pyrrolidine carbons adjacent to the nitrogen (C4, C6).

~30-40 ppm: Pyrrolidine carbon (C7).

~10-20 ppm: Cyclopropane carbons (C1, C2).

Protocol 1: NMR Spectral Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of 5-Azaspiro[2.4]heptane hydrochloride
and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small

amount of an internal standard (e.g., TMSP for D₂O) if quantitative analysis (qNMR) is

required.

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal

dispersion. Tune and shim the instrument to ensure high resolution and correct peak shape.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient

number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal of interest.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2

hours is typical to obtain adequate signal-to-noise.

2D NMR (Required for Unambiguous Assignment):

COSY (Correlation Spectroscopy): Acquire a gCOSY spectrum to establish proton-proton

coupling networks and confirm connectivity within the cyclopropane and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to

correlate each proton signal with its directly attached carbon atom. This is essential for

definitive assignment of the crowded aliphatic region.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate

¹H signals and reference spectra to the internal standard or residual solvent peak.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through

fragmentation patterns. For this compound, Electrospray Ionization (ESI) is the preferred

method due to the pre-ionized nature of the hydrochloride salt.

Expected Data (High-Resolution ESI-MS):

Positive Ion Mode: The primary observed ion will be the protonated free base [M+H]⁺.

Calculated Exact Mass for [C₆H₁₁N + H]⁺: 98.0964
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Observed m/z: Should be within 5 ppm of the calculated exact mass.

Fragmentation: MS/MS analysis would likely show initial loss of ethylene from the pyrrolidine

ring or fragmentation of the cyclopropane ring, providing further structural confirmation.

Protocol 2: High-Resolution Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or water/acetonitrile.

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap) equipped with an ESI source.

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure

the instrument is calibrated to achieve mass accuracy <5 ppm.

MS/MS Analysis: Select the precursor ion (m/z ~98.1) and subject it to collision-induced

dissociation (CID) to generate a fragmentation spectrum.

Data Analysis: Determine the exact mass of the parent ion and propose structures for the

major fragment ions to corroborate the expected molecular structure.

X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction

(SCXRD) offers the only unambiguous, three-dimensional determination of molecular structure,

including absolute stereochemistry if a chiral derivative is analyzed.[10] It provides precise

bond lengths, bond angles, and conformational details that are invaluable for computational

modeling and understanding structure-activity relationships.[11]
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Caption: Single-Crystal X-ray Diffraction Workflow.

Protocol 3: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow diffraction-quality single crystals. This is often the most challenging

step. Common methods include slow evaporation from a saturated solution, vapor diffusion,

or solvent layering. A range of solvents (e.g., ethanol, isopropanol, acetonitrile) should be

screened.

Data Collection: Select a suitable crystal (<0.5 mm) and mount it on the goniometer of a

single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation,

over a wide 2θ range at a low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods or Patterson methods to locate the atoms.

Refine the atomic positions and thermal parameters using full-matrix least-squares

refinement until the model converges.[12]

Validation: The final model should be validated using software like CheckCIF. Key metrics

include the R-factor (should be <5% for a good quality structure), goodness-of-fit (should be

close to 1), and the absence of significant residual electron density.

Summary: An Integrated Analytical Strategy
The thorough structural analysis of 5-Azaspiro[2.4]heptane hydrochloride is not a linear

process but an integrated system where each piece of data validates the others. NMR defines

the covalent bonding and solution-state conformation, mass spectrometry confirms the

elemental composition and connectivity, and X-ray crystallography provides the definitive solid-

state structure. This multi-technique approach is the cornerstone of modern pharmaceutical

development, ensuring that the molecular intermediates used to build life-saving medicines are

understood with the highest degree of scientific certainty.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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